

Pharmacodynamics of RLS-0071 (Pegtarazimod): A Technical Guide

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Compound of Interest

Compound Name: Pegtarazimod

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This technical guide provides an in-depth overview of the pharmacodynamics of RLS-0071 (also known as **Pegtarazimod**), a novel 15-amino-acid peptide with a dual-targeting anti-inflammatory mechanism of action. RLS-0071 is currently under investigation for various inflammatory conditions, including hypoxic-ischemic encephalopathy (HIE), acute graft-versus-host disease (aGvHD), and acute exacerbations of chronic obstructive pulmonary disease (COPD)[1][2].

Introduction to RLS-0071

RLS-0071 is a synthetic peptide initially derived from the human astrovirus, a virus known to cause non-inflammatory gastroenteritis[3]. It is composed of 15 amino acids and features a 24-mer monodisperse PEG tail at its C-terminus[3]. The core of its therapeutic potential lies in its unique ability to simultaneously inhibit two key arms of the innate immune system: the humoral classical complement pathway and the cellular inflammation mediated by neutrophils[3][4].

Core Mechanism of Action

RLS-0071 exerts its anti-inflammatory effects through a dual-targeting mechanism, addressing both humoral and cellular pathways of innate immunity.[3]

- **Inhibition of the Classical Complement Pathway:** RLS-0071 directly binds to the C1 complex, which is the initiator molecule of the classical complement pathway.[1][3] This action

prevents the subsequent amplification of the complement cascade, thereby blocking the generation of potent inflammatory effector molecules such as C3a and C5a.[3]

- Inhibition of Neutrophil-Mediated Inflammation: The peptide targets key effector functions of activated neutrophils.
 - Myeloperoxidase (MPO) Inhibition: RLS-0071 specifically binds to the reactive heme ring that forms the enzymatic core of myeloperoxidase (MPO).[3][5] This binding inhibits MPO's enzymatic activity, preventing MPO-mediated oxidative damage and the generation of hypochlorous acid.[3][6]
 - Inhibition of NETosis: By inhibiting MPO, RLS-0071 also blocks the formation of Neutrophil Extracellular Traps (NETs), a process known as NETosis.[3][4][6] Excessive NET formation is implicated in tissue damage across various inflammatory diseases.[7]

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of RLS-0071 have been quantified in both preclinical models and human clinical trials. The following tables summarize key findings.

Table 1: Effect of RLS-0071 on Sputum Inflammatory Biomarkers in a Human Inhaled LPS Challenge Model

| Biomarker | Time Point | Effect vs. Placebo | Significance (p-value) | Reference |
|---------------------------------------|------------------------------------|-------------------------------------|------------------------|-----------|
| Neutrophil Count | 6 hours | Decreased by approximately 50% | p=0.04 | [3][8] |
| 24 hours | Trend towards reduction | - | [9] | |
| Myeloperoxidase (MPO) | 6 hours | Significantly decreased | - | [3] |
| Neutrophil Elastase (NE) | 6 hours | Significantly decreased | < 0.01 (both doses) | [3][9] |
| 24 hours | Significantly decreased (low-dose) | - | [3] | |
| Interleukin-1 β (IL-1 β) | 6 hours | Significantly decreased | - | [3][8] |
| Interleukin-8 (IL-8) | 6 hours | Decreased | - | [3] |
| Cell-free DNA (NETosis surrogate) | 24 hours | Significantly decreased (high-dose) | - | [3] |

Table 2: Effect of RLS-0071 on Plasma Myeloperoxidase (MPO) in Healthy Volunteers

| Parameter | Effect vs. Baseline | Reference |
|---------------------|---------------------|-----------|
| Plasma MPO Level | 43% decrease | [6] |
| Plasma MPO Activity | 49% decrease | [6] |

Table 3: Effect of RLS-0071 on Neutrophil Activation Markers (ChipCytometry Data)

| Marker | Time Point | Effect vs. Placebo | Reference |
|--------|------------|-------------------------------------|-----------|
| CD89 | 6 hours | Tendency towards reduced expression | [9] |
| CD11a | 6 hours | Tendency towards reduced expression | [9] |
| CD11b | 6 hours | Tendency towards reduced expression | [9] |

Key Experimental Protocols

The pharmacodynamic profile of RLS-0071 has been established through several key studies.

4.1 Human Inhaled Lipopolysaccharide (LPS) Challenge Study

- Objective: To establish the translatability of RLS-0071's mechanism of action from animal models to humans by evaluating its effect on neutrophil-mediated inflammation.[3][8]
- Study Design: A randomized, double-blind, placebo-controlled study in healthy participants. [3][8]
- Methodology:
 - Participants were randomized into three cohorts.
 - All participants received an inhaled dose of LPS to induce a temporary, localized lung inflammation.[3][8]
 - Following the LPS challenge, cohorts received three intravenous doses (every 8 hours) of either:
 - Placebo (saline)[8]
 - Low-Dose RLS-0071 (10 mg/kg)[8]
 - High-Dose RLS-0071 (120 mg/kg loading dose, followed by two 40 mg/kg doses)[8]

- Induced sputum and blood samples were collected before the challenge and at 6 and 24 hours post-challenge for biomarker analysis.[8]
- Primary Endpoint: Absolute neutrophil counts in induced sputum.[8]
- Secondary Endpoints: Levels of MPO, neutrophil elastase, IL-1 β , IL-8, and cell-free DNA in sputum.[3]

4.2 First-in-Human (FIH) Phase 1 Safety and Pharmacodynamic Study (RLS-0071-101)

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of RLS-0071 in healthy volunteers.[5][6]
- Study Design: A Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) study. [10]
- Methodology:
 - A total of 56 healthy subjects were enrolled, with 42 receiving intravenous RLS-0071 across seven cohorts (6 active: 2 placebo).[10]
 - The maximum SAD was 120 mg/kg.[10]
 - The maximum MAD was 40 mg/kg administered every eight hours for nine doses.[10]
- Pharmacodynamic Assessment: Exploratory biomarker and target engagement assays were conducted to confirm classical complement pathway inhibition and MPO binding.[3][4] This confirmed that the mechanisms of action observed in preclinical models were successfully translated to humans.[3]

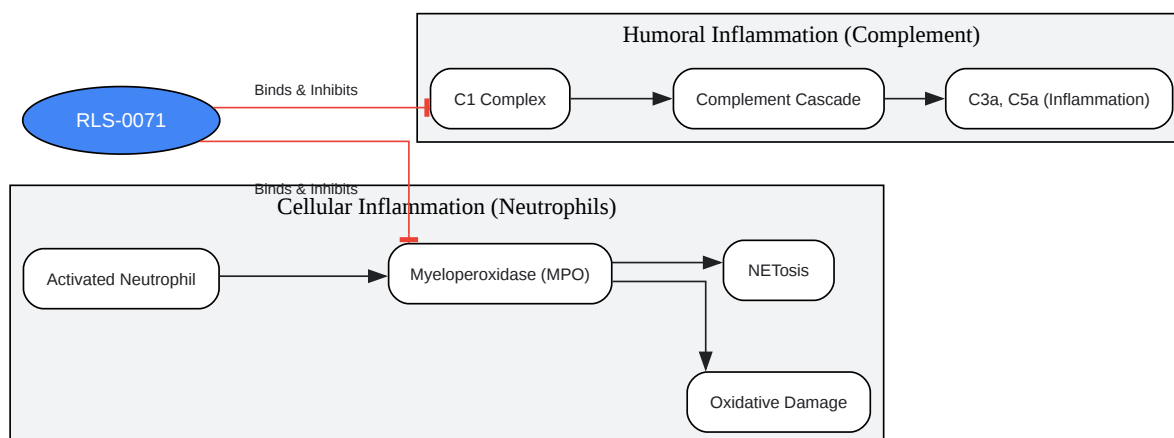
4.3 Rat "Two-Hit" Acute Lung Injury (ALI) Model

- Objective: To evaluate the efficacy of RLS-0071 in a preclinical model that mimics complex inflammatory injury.
- Methodology: This model induces a rapid and significant inflammatory response through a two-step process:[3]

- First Hit: Animals receive lipopolysaccharide (LPS) as a potent stimulus for neutrophil activation.[3]
- Second Hit: 30 minutes later, an incompatible red blood cell transfusion is administered to induce classical complement pathway activation.[3]
- Key Findings: A single intravenous dose of RLS-0071 in this model resulted in the preservation of normal lung histology, a dramatic decrease in neutrophil migration into the lungs, and significantly reduced levels of Th-1 and Th-17 proinflammatory cytokines.[3]

Visualized Pathways and Workflows

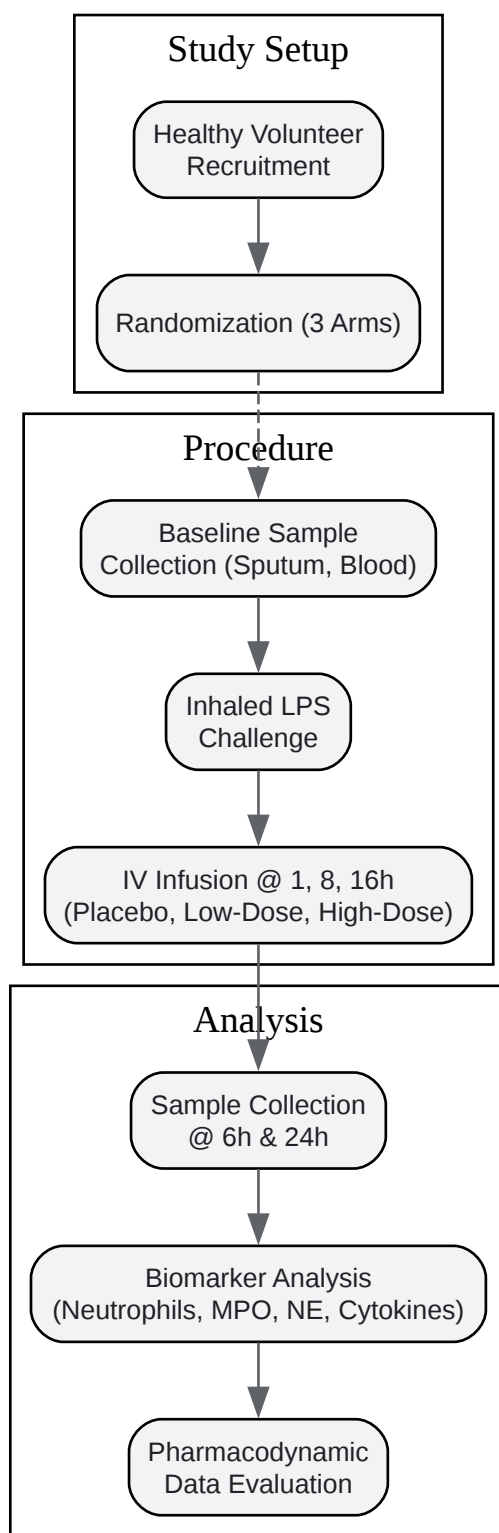
5.1 RLS-0071 Dual-Targeting Mechanism of Action



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Caption: Dual inhibitory mechanism of RLS-0071 on complement and neutrophils.

5.2 Experimental Workflow: Human Inhaled LPS Challenge Study



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Caption: Workflow of the randomized, placebo-controlled LPS challenge study.

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